molecular formula C9H11BrO B6359641 (5-Bromo-2,4-dimethylphenyl)methanol CAS No. 1785359-87-6

(5-Bromo-2,4-dimethylphenyl)methanol

Cat. No.: B6359641
CAS No.: 1785359-87-6
M. Wt: 215.09 g/mol
InChI Key: AXBZVCJRZVZMBQ-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO It is characterized by a bromine atom attached to a phenyl ring, which also contains two methyl groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,4-dimethylphenyl)methanol typically involves the bromination of 2,4-dimethylphenylmethanol. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents to achieve efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 5-bromo-2,4-dimethylbenzaldehyde or 5-bromo-2,4-dimethylacetophenone.

    Reduction: Formation of 5-bromo-2,4-dimethylphenylmethane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine atom and methanol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular processes, making the compound valuable for research and development.

Comparison with Similar Compounds

    (5-Bromo-2,4-dimethylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-Bromo-2,4-dimethylphenyl)amine: Contains an amine group instead of methanol.

    (5-Bromo-2,4-dimethylphenyl)acetone: Contains a ketone group instead of methanol.

Uniqueness: (5-Bromo-2,4-dimethylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-bromo-2,4-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBZVCJRZVZMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CO)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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